molecular formula C22H14BrFN2O3 B2675091 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 862977-56-8

3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2675091
CAS No.: 862977-56-8
M. Wt: 453.267
InChI Key: RDAMTXNOWYGQPM-UHFFFAOYSA-N
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Description

3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, which undergoes cyclization reactions.

    Amidation Reaction:

    Fluorination: The N-(2-fluorophenyl) group can be introduced via nucleophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its structural similarity to other bioactive benzofuran derivatives.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
  • 3-(2-iodobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
  • 3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

Uniqueness

The uniqueness of 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms may enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

3-[(2-bromobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrFN2O3/c23-15-9-3-1-7-13(15)21(27)26-19-14-8-2-6-12-18(14)29-20(19)22(28)25-17-11-5-4-10-16(17)24/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAMTXNOWYGQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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